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Compound of Interest

Compound Name: Methyl isovalerate

Cat. No.: B153894

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
isovalerate (also known as methyl 3-methylbutanoate), a common organic compound with
applications in flavors, fragrances, and as a chemical intermediate. The following sections
detall its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), including data summaries and standardized
experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The *H and 3C NMR data for methyl isovalerate are presented below.

1H NMR Data

The 'H NMR spectrum of methyl isovalerate shows four distinct signals corresponding to the
different proton environments in the molecule.

Table 1: *H NMR Spectroscopic Data for Methyl Isovalerate
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.66 Singlet 3H -OCHs
~2.11 Doublet, J=7 Hz 2H -CHz2-
~2.08 Multiplet (Nonet) 1H -CH(CH3)2
~0.95 Doublet, J=6.6 Hz 6H -CH(CHs3s)2

Data obtained in CDCls at 90 MHz.[1]

13C NMR Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: 13C NMR Spectroscopic Data for Methyl Isovalerate

Chemical Shift (8) ppm Assighment
~173.0 C=0

~51.2 -OCHs

~43.4 -CHz-

~25.9 -CH(CH3)2
~22.4 -CH(CH3)2

Data obtained in CDCls.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for Methyl Isovalerate
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Wavenumber (cm~?) Intensity Assignment
~2960-2870 Strong C-H stretch (alkane)
~1740 Strong C=0 stretch (ester)
~1470 Medium C-H bend (alkane)
~1250-1150 Strong C-O stretch (ester)

Data corresponds to a liquid film or neat sample.[1][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization.

Table 4. Mass Spectrometry Data for Methyl Isovalerate (Electron lonization)

m/z Relative Intensity (%) Proposed Fragment

116 ~1.5 [M]* (Molecular lon)

101 ~14.5 [M-CHs]*

85 ~30.0 [M-OCHs]*

24 100.0 (Base Peak) [C3HeO2]* (from McLafferty
Rearrangement)

57 ~26.5 [CaHo]* (isobutyl cation)

43 ~30.0 [CsH7]* (isopropyl cation)

41 ~24.7 [C3Hs]*

Data obtained via Electron lonization (El) at 75 eV.[2]

Mass Spectrometry Fragmentation Pathway
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The fragmentation of methyl isovalerate under electron ionization primarily proceeds through
two major pathways: the McLafferty rearrangement, which leads to the base peak at m/z 74,
and alpha-cleavage, resulting in the formation of various carbocations.

Fragmentation Pathway of Methyl Isovalerate

Main Fragmentation Pathways
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Caption: Mass spectral fragmentation of methyl isovalerate.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol (*H and *3C)

o Sample Preparation: Dissolve approximately 5-10 mg of methyl isovalerate for *H NMR, or
20-50 mg for 13C NMR, in approximately 0.7 mL of deuterated chloroform (CDCls).

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b153894?utm_src=pdf-body
https://www.benchchem.com/product/b153894?utm_src=pdf-body-img
https://www.benchchem.com/product/b153894?utm_src=pdf-body
https://www.benchchem.com/product/b153894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

« Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly
into a clean, dry 5 mm NMR tube to remove any particulate matter.

e Instrument Setup:
o Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.
o Insert the sample into the NMR magnet.

o Data Acquisition:

[e]

Lock the spectrometer onto the deuterium signal of the CDCls.

o Shim the magnetic field to optimize homogeneity. For *H NMR, this involves adjusting the
Z1, 72, Z3, and Z4 gradients. For 33C NMR, shimming on the corresponding *H channel is
performed.

o Tune and match the probe to the appropriate frequency (*H or 3C).

o Acquire the spectrum using standard pulse sequences. For *H NMR, a sufficient number
of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For 13C NMR,
a larger number of scans is required due to the lower natural abundance of the 13C
isotope.

» Data Processing:

[e]

Apply Fourier transformation to the Free Induction Decay (FID).

o

Phase the spectrum to obtain pure absorption peaks.

[¢]

Calibrate the chemical shift scale using the residual solvent peak (CDCls at 7.26 ppm for
H and 77.16 ppm for :3C) or an internal standard like tetramethylsilane (TMS).

[¢]

Integrate the peaks in the *H NMR spectrum.

IR Spectroscopy Protocol (Neat Liquid)
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o Sample Preparation: Place one drop of neat methyl isovalerate onto the surface of a clean,
dry salt plate (e.g., NaCl or KBr).

e Cell Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into
a thin, uniform film between the plates.

o Data Acquisition:
o Place the assembled salt plates into the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty beam path.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background to generate the final absorbance or transmittance
spectrum.

o Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a dry
solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.

Mass Spectrometry Protocol (Electron lonization)

o Sample Introduction: Inject a small amount of a dilute solution of methyl isovalerate in a
volatile solvent (e.g., methanol or dichloromethane) into the gas chromatograph (GC)
coupled to the mass spectrometer (GC-MS). The GC will separate the analyte from the
solvent and any impurities.

« lonization: As the methyl isovalerate elutes from the GC column, it enters the ion source of
the mass spectrometer, which is under high vacuum. Here, it is bombarded with a beam of
high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

o Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)
are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The
mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

e Detection: The separated ions are detected by an electron multiplier or similar detector,
which generates a signal proportional to the abundance of each ion.
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o Data Processing: The instrument's software plots the relative abundance of each ion against
its m/z value to generate the mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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